molecular formula C16H14N2O B11960349 2-(5-methylfuran-2-yl)-2,3-dihydro-1H-perimidine

2-(5-methylfuran-2-yl)-2,3-dihydro-1H-perimidine

Cat. No.: B11960349
M. Wt: 250.29 g/mol
InChI Key: HTDRMQMJOPVLAX-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-furyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a furan ring fused with a perimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-furyl)-2,3-dihydro-1H-perimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-furylmethanol with a suitable amine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of 2-(5-Methyl-2-furyl)-2,3-dihydro-1H-perimidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-furyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the perimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of furanones and other oxygenated compounds.

    Reduction: Formation of dihydrofuran derivatives.

    Substitution: Formation of substituted furan and perimidine derivatives.

Scientific Research Applications

2-(5-Methyl-2-furyl)-2,3-dihydro-1H-perimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-furyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-furyl)quinoxaline
  • 5-Methyl-2-furylglyoxal
  • 5-Hydroxy-2(5H)-furanone

Uniqueness

2-(5-Methyl-2-furyl)-2,3-dihydro-1H-perimidine is unique due to its fused furan-perimidine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C16H14N2O/c1-10-8-9-14(19-10)16-17-12-6-2-4-11-5-3-7-13(18-16)15(11)12/h2-9,16-18H,1H3

InChI Key

HTDRMQMJOPVLAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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